molecular formula C9H14O3 B8606655 Ethyl 2-methyl-4-oxocyclopentanecarboxylate

Ethyl 2-methyl-4-oxocyclopentanecarboxylate

Cat. No. B8606655
M. Wt: 170.21 g/mol
InChI Key: PHQDSQKSTRVKJN-UHFFFAOYSA-N
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Patent
US08962629B2

Procedure details

A round-bottom flask was charged with 10% palladium on carbon (7.6 g, 7.1 mmol). The flask was cooled to about 0° C. and EtOAc (580 mL) was added under a nitrogen atmosphere. The cooling bath was removed and ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate (60.0 g, 357 mmol) was added. Hydrogen gas was bubbled through the mixture for about 5 min and the mixture was then stirred under a hydrogen atmosphere (1 atmosphere) for about 48 h. The hydrogen source was removed and the mixture was bubbled with nitrogen for about 5 min and was filtered through a pad of Celite®. The filter cake was rinsed with EtOAc (500 mL). The filtrate was concentrated under reduced pressure to give ethyl 2-methyl-4-oxocyclopentanecarboxylate (59.9 g, 99%) as a yellow liquid: 1H NMR (CDCl3) δ 4.23-4.14 (m, 2H), 3.18 (ddd, J=5.6, 6.8, 8.1 Hz, 1H), 2.73-2.65 (m, 1H), 2.60 (ddd, J=1.7, 5.5, 18.7 Hz, 1H), 2.42-2.29 (m, 2H), 2.15 (ddd, J=1.7, 7.9, 18.3 Hz, 1H), 1.29 (t, J=7.1 Hz, 3H), 1.07 (d, J=7.0 Hz, 3H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
580 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][C:5](=[O:7])[CH:6]=1>[Pd].CCOC(C)=O>[CH3:1][CH:2]1[CH2:6][C:5](=[O:7])[CH2:4][CH:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC=1C(CC(C1)=O)C(=O)OCC
Step Two
Name
Quantity
7.6 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
580 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred under a hydrogen atmosphere (1 atmosphere) for about 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the mixture for about 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The hydrogen source was removed
CUSTOM
Type
CUSTOM
Details
the mixture was bubbled with nitrogen for about 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite®
WASH
Type
WASH
Details
The filter cake was rinsed with EtOAc (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1C(CC(C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 59.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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